BenchChemオンラインストアへようこそ!

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide

Fluorine chemistry Physicochemical property tuning Medicinal chemistry building blocks

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide (CAS 2034462‑06‑9, molecular formula C₁₄H₁₆F₃NO, molecular weight 271.28 g·mol⁻¹) is a fully synthetic, tri‑fluorinated benzamide derivative. It incorporates a gem‑difluoro‑substituted cyclohexylamine coupled to a 3‑fluoro‑4‑methylbenzoyl fragment.

Molecular Formula C14H16F3NO
Molecular Weight 271.283
CAS No. 2034462-06-9
Cat. No. B2721840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide
CAS2034462-06-9
Molecular FormulaC14H16F3NO
Molecular Weight271.283
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)(F)F)F
InChIInChI=1S/C14H16F3NO/c1-9-2-3-10(8-12(9)15)13(19)18-11-4-6-14(16,17)7-5-11/h2-3,8,11H,4-7H2,1H3,(H,18,19)
InChIKeyBKRVSJFVLZUSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide (CAS 2034462-06-9): Procurement‑Grade Identity and Structural Context


N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide (CAS 2034462‑06‑9, molecular formula C₁₄H₁₆F₃NO, molecular weight 271.28 g·mol⁻¹) is a fully synthetic, tri‑fluorinated benzamide derivative . It incorporates a gem‑difluoro‑substituted cyclohexylamine coupled to a 3‑fluoro‑4‑methylbenzoyl fragment. The three fluorine atoms are distributed across both the aliphatic ring and the aromatic ring, creating a substitution pattern that distinguishes this compound from mono‑fluorinated or non‑fluorinated cyclohexyl‑benzamide analogs. While publicly disclosed quantitative bioactivity data for this precise compound remain sparse, its structural features place it within a class of small‑molecule amides that have been explored as P‑glycoprotein (P‑gp) modulators, kinase inhibitor intermediates, and fluorinated building blocks for medicinal chemistry campaigns [1].

Why N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide Cannot Be Replaced by a Generic In‑Class Benzamide


Simple in‑class benzamides (e.g., N‑cyclohexyl‑benzamide or N‑(4‑fluorocyclohexyl)‑benzamide) lack the precise fluorine arrangement present in N-(4,4‑difluorocyclohexyl)‑3‑fluoro‑4‑methylbenzamide, and this arrangement can substantially alter lipophilicity, metabolic stability, and target engagement [1]. In P‑gp efflux‑pump pharmacology, the introduction of a 4,4‑difluorocyclohexyl motif shifted compounds from ATPase stimulators to potent ATPase inhibitors (IC₅₀ 0.1–0.76 µM), demonstrating that minor structural changes within a benzamide series can invert functional activity [1]. For any user who requires consistent physicochemical properties (logP, PSA, hydrogen‑bond donor/acceptor count) or specific biological interactions, procuring a structurally undefined analog in lieu of the title compound therefore carries a high risk of irreproducible results. The sections below present the limited but actionable quantitative evidence that governs selection of this specific compound.

Quantitative Differentiation Evidence for N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide (CAS 2034462‑06‑9)


Structural Differentiation from N-(4,4-difluorocyclohexyl)benzamide and N‑Cyclohexyl‑3‑fluoro‑4‑methylbenzamide

The title compound contains both the 4,4‑difluorocyclohexyl motif and the 3‑fluoro‑4‑methylbenzamide motif, whereas the closest commercially available comparators carry only one of these two elements. N‑(4,4‑difluorocyclohexyl)benzamide (CAS 2375274‑35‑2) lacks the aromatic fluorine and methyl substituents, and N‑cyclohexyl‑3‑fluoro‑4‑methylbenzamide (a hypothetical but synthetically accessible analog) lacks the gem‑difluoro group. This simultaneous presence of three fluorine atoms in two distinct chemical environments is expected to measurably shift logP, polar surface area (PSA), and hydrogen‑bond donor count relative to either mono‑featured comparator .

Fluorine chemistry Physicochemical property tuning Medicinal chemistry building blocks

Class‑Level P‑Glycoprotein Modulation: 4,4‑Difluorocyclohexyl Analogs as ATPase Inhibitors

In a 64‑compound P‑gp SAR study, two 4,4‑difluorocyclohexyl‑containing thiazole‑peptidomimetics (compounds 53 and 109) inhibited [¹²⁵I]‑IAAP photolabeling of P‑gp with IC₅₀ values of 0.1 µM and 0.76 µM, respectively, while also reversing paclitaxel resistance in HEK293 cells overexpressing P‑gp [1]. Although these compounds are structurally distinct from the title compound, they share the 4,4‑difluorocyclohexyl moiety that was identified as a key contributor to the switch from ATPase stimulation to ATPase inhibition. The title compound provides an opportunity to probe whether this privileged motif retains P‑gp modulatory activity when coupled to a 3‑fluoro‑4‑methylbenzamide fragment.

P‑glycoprotein Multidrug resistance ATPase inhibition

Differentiation from N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide via the 3‑Fluoro‑4‑methyl Substitution

N-(4,4-difluorocyclohexyl)-3-(trifluoromethoxy)benzamide (a close analog listed by multiple vendors) replaces the 3‑fluoro‑4‑methyl group with a 3‑trifluoromethoxy group. The trifluoromethoxy substituent is significantly more electron‑withdrawing (σₘ ≈ 0.38 vs. σₘ ≈ 0.34 for fluoro) and more lipophilic (π ≈ +1.04 for OCF₃ vs. π ≈ +0.14 for F), which will alter the electron density on the benzamide ring and affect both hydrogen‑bond acceptor strength and metabolic soft spots [1]. The 4‑methyl group in the title compound additionally blocks a potential site of cytochrome P450‑mediated aromatic oxidation, offering a potential metabolic stability advantage over the unsubstituted 4‑position in simpler benzamide analogs [2].

Fluorine bioisosterism Metabolic stability Lipophilic ligand efficiency

IL‑17 Modulator Patent Landscape and Exclusion of the Title Compound

A 2021 patent (US20230271951A1) claims a broad series of 4,4‑difluorocyclohexyl derivatives as IL‑17 modulators for the treatment of inflammatory and autoimmune disorders [1]. The exemplified compounds in the patent are heavily biased toward heterocyclic (benzimidazole, pyrazole) and complex polycyclic scaffolds. The simple benzamide structure of N-(4,4‑difluorocyclohexyl)-3‑fluoro‑4‑methylbenzamide does not appear in the patent claims, meaning it occupies a distinct chemical space that may be free from existing composition‑of‑matter claims covering IL‑17‑targeted chemotypes [1]. This creates a freedom‑to‑operate window for exploratory medicinal chemistry or for use as a negative‑control probe in IL‑17 screening cascades.

IL‑17 modulation Autoimmune disease Patent differentiation

Physicochemical Differentiation via Calculated logP and PSA Relative to Non‑fluorinated Cyclohexyl‑Benzamides

The target compound's calculated logP of 4.11 is markedly higher than that of N‑cyclohexyl‑benzamide (logP ~2.5, estimated) or N‑cyclohexyl‑4‑methylbenzamide (logP ~3.2), a direct consequence of the three fluorine atoms that increase lipophilicity while maintaining a low polar surface area (PSA) of 30.21 Ų . The combination of high logP and low PSA positions the compound in a region of chemical space that favors passive membrane permeability and blood‑brain barrier penetration, according to the well‑established model of Wager et al. (logP > 3, PSA < 70 Ų as a CNS‑penetrant chemical space surrogate) [1].

Lipophilicity Polar surface area Drug‑likeness

Priority Application Scenarios for N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide (CAS 2034462‑06‑9)


Multidrug Resistance (MDR) Research Requiring a 4,4‑Difluorocyclohexyl‑Containing P‑gp Probe

Based on published data showing that 4,4‑difluorocyclohexyl‑modified compounds achieve potent P‑gp ATPase inhibition (IC₅₀ 0.1–0.76 µM) and reverse paclitaxel resistance, this compound can serve as a starting scaffold or tool compound for studying P‑gp‑mediated efflux mechanisms [1]. Its structural simplicity relative to the peptidomimetics originally reported makes it amenable to rapid SAR expansion.

Fluorinated Building Block for CNS‑Oriented Medicinal Chemistry

With a calculated logP of 4.11 and PSA of 30.21 Ų, the compound occupies a favorable region of CNS MPO chemical space [1][2]. It offers a single‑step amide coupling handle for fragment‑based or library synthesis efforts targeting CNS‑penetrant kinase inhibitors, GPCR ligands, or epigenetic probes.

Negative Control or Chemical Probe in IL‑17 Screening Cascades

The compound is structurally absent from the IL‑17 modulator patent landscape dominated by benzimidazole‑carboxamide chemotypes [3]. This positions it as a potentially inactive or weakly active negative‑control compound for IL‑17‑targeted high‑throughput screens, helping to validate assay specificity without encroaching on existing composition‑of‑matter IP.

Comparative Physicochemical Profiling of Ortho‑, Meta‑, and Para‑Fluorinated Benzamide Series

As a representative of the 3‑fluoro‑4‑methylbenzamide subclass, the compound is valuable for systematic studies that correlate the position and number of fluorine atoms with logD, solubility, and microsomal stability [2]. Such head‑to‑head comparisons with 2‑fluoro, 3‑fluoro, 3,4‑difluoro, and non‑fluorinated benzamide congeners can generate SAR tables that inform lead optimization.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.